Structural Differentiation of Proanthocyanidin A4 vs. B-Type Dimers: The A-Type Interflavan Linkage
Proanthocyanidin A4 possesses a double interflavan linkage (C4→C8 and C2→O→C7) characteristic of A-type dimers, in contrast to the single C4→C8 or C4→C6 bond found in B-type dimers like Proanthocyanidin B2 [1]. This structural feature, confirmed by spectroscopic analysis [2], results in a rigid, planar conformation. This A-type linkage is a defining characteristic for a class of compounds that have been shown to have broad-spectrum antiviral activity, whereas B-type dimers are typically inactive [3].
| Evidence Dimension | Interflavan Bond Type |
|---|---|
| Target Compound Data | A-type (double linkage: C4→C8 and C2→O→C7) |
| Comparator Or Baseline | Proanthocyanidin B2: B-type (single linkage: C4→C8) |
| Quantified Difference | Presence of additional C2→O→C7 bond in target compound |
| Conditions | Structural elucidation via NMR and chemical correlation [2] |
Why This Matters
The A-type linkage is the molecular determinant for a unique, broad-spectrum antiviral mechanism, directly impacting the compound's utility in virology research, a property absent in B-type dimers.
- [1] Maffei ME, et al. Tackling the Future Pandemics: Broad-Spectrum Antiviral Agents (BSAAs) Based on A-Type Proanthocyanidins. Molecules. 2022;27(23):8353. View Source
- [2] Nonaka G, Morimoto S, Kinjo J, Nohara T, Nishioka I. Tannins and Related Compounds. L. Structures of Proanthocyanidin A-1 and Related Compounds. Chem Pharm Bull. 1987;35(1):149-155. View Source
- [3] De Bruyne T, Pieters L, Witvrouw M, De Clercq E, Vanden Berghe D, Vlietinck AJ. Biological evaluation of proanthocyanidin dimers and related polyphenols. J Nat Prod. 1999;62(7):954-958. View Source
